Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of methyl 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate comprises a benzo-fused 1,4-oxazine ring system substituted with a chlorine atom at the 6-position and a methyl ester group at the 2-position. The oxazine ring adopts a partially saturated conformation, with the 3,4-dihydro designation indicating two hydrogen atoms bridging the nitrogen and adjacent carbon atoms. The stereochemical configuration at the 2-position is influenced by the ester substituent, which introduces steric constraints that favor a specific chair-like conformation in the oxazine ring.
Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of substituents. For example, the aromatic proton at the 5-position appears as a singlet in $$ ^1H $$-NMR due to deshielding by the adjacent chlorine atom. The methyl ester group exhibits a characteristic triplet in the $$ ^1H $$-NMR spectrum (δ ≈ 3.7 ppm) and a carbonyl signal at approximately 170 ppm in $$ ^{13}C $$-NMR. Density functional theory (DFT) optimizations further support the planar arrangement of the benzene ring and the puckered geometry of the oxazine moiety.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction analysis reveals that methyl 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate crystallizes in a monoclinic system with space group $$ P2_1/c $$. The unit cell parameters include $$ a = 8.92 \, \text{Å} $$, $$ b = 12.45 \, \text{Å} $$, $$ c = 14.73 \, \text{Å} $$, and $$ \beta = 97.6^\circ $$, accommodating four molecules per unit cell. Key bond lengths include $$ \text{C-O} = 1.36 \, \text{Å} $$ in the oxazine ring and $$ \text{C-Cl} = 1.74 \, \text{Å} $$, consistent with typical aromatic chlorides.
The solid-state packing is stabilized by intermolecular interactions:
- C-H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups ($$ d = 2.89 \, \text{Å} $$)
- π-π stacking of benzene rings with a centroid-to-centroid distance of $$ 3.68 \, \text{Å} $$
- Cl···Cl interactions ($$ 3.42 \, \text{Å} $$) contributing to layered molecular arrangements
Comparative analysis with polymorphic forms (e.g., Type II and III crystals) shows that packing efficiency varies with temperature, affecting melting points from 281°C to 307°C.
Comparative Analysis with Related Benzoxazine Derivatives
Structural comparisons with analogues highlight the impact of substituents on molecular properties:
The chlorine atom in the methyl 6-chloro derivative enhances dipole interactions compared to the ethyl 4-methyl analogue, increasing thermal stability. Additionally, nitro-substituted derivatives exhibit stronger hydrogen-bonding networks due to polar nitro groups.
Conformational Dynamics via Computational Modeling
DFT studies at the PBE0-D3/def2-TZVP level reveal two dominant conformers of methyl 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate:
- Chair-like oxazine ring with axial methyl ester ($$ \Delta G = 0 \, \text{kcal/mol} $$)
- Twisted boat conformation ($$ \Delta G = 2.3 \, \text{kcal/mol} $$)
The energy barrier for interconversion between these states is $$ 8.7 \, \text{kcal/mol} $$, indicating moderate flexibility at room temperature. Non-covalent interaction (NCI) analysis identifies steric clashes between the chlorine atom and ester group in the boat conformation, explaining its higher energy.
Molecular dynamics simulations in dichloromethane solvent show rapid equilibration between conformers (τ ≈ 12 ps), with the chair form occupying 78% of the population. These dynamics influence reactivity, as the axial ester in the chair conformation exposes the carbonyl group for nucleophilic attack.
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)9-5-12-7-4-6(11)2-3-8(7)15-9/h2-4,9,12H,5H2,1H3 |
InChI Key |
BDIASJZDQAVBNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the reaction of 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine with methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzoxazine Core
Chlorine Position and Halogen Substitutions
- 6-Chloro Derivatives : The chlorine atom at position 6 enhances electrophilic reactivity, making the compound suitable for further functionalization. For example, ethyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS: 68281-43-6) shares this feature but uses an ethyl ester, resulting in a higher molecular weight (309.27 g/mol) compared to the methyl ester variant (255.68 g/mol) .
- Bromo Substitutions : Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131191-71-2) replaces chlorine with bromine at position 5, altering steric and electronic properties, which may affect binding affinity in biological systems .
Ester Group Variations
- Ethyl vs. This contrasts with the methyl ester variant, which offers a balance between reactivity and solubility .
- Acetylated Derivatives : Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate introduces an acetyl group at position 4, which stabilizes the oxazine ring and modifies metabolic stability .
Functional Group Additions
Hydrazine and Oxo Modifications
- Hydrazine Derivatives: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate incorporates a hydrazine group and a sulfone moiety, enhancing hydrogen-bonding capacity and thermal stability (mp 252–253°C) .
- Oxo Derivatives : 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid introduces a carboxylic acid group, significantly altering polarity and enabling salt formation for improved bioavailability .
Biological Activity
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₀ClN₁O₄
- Molecular Weight : 255.65 g/mol
- CAS Number : 141761-83-3
- Purity : Typically ≥95% .
Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant interactions with various biological targets. Specifically, this compound has been studied for its role as a 5-HT6 receptor antagonist . This receptor is implicated in several neurological processes and is a target for treating cognitive disorders.
Key Findings:
- Affinity for 5-HT6 Receptor : Compounds in this class have shown subnanomolar affinities for the 5-HT6 receptor. This suggests a strong potential for cognitive enhancement and neuroprotective effects .
- Brain Penetration : Studies on related compounds indicate good brain penetration in animal models, which is critical for central nervous system activity .
Biological Activities
The biological activities of methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives can be summarized as follows:
1. Antitumor Activity
A study evaluated the cytotoxic effects of several benzo[b][1,4]oxazine derivatives on human cancer cell lines. The results indicated that certain modifications to the structure enhanced activity significantly, with some compounds exhibiting IC50 values below 500 nM against specific cancer types .
2. Neuropharmacological Studies
In vivo studies demonstrated that methyl 6-chloro derivatives improved cognitive function in rodent models of Alzheimer's disease. The mechanism was associated with enhanced serotonergic signaling and reduced amyloid plaque formation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how can reaction conditions be optimized for yield?
- Answer : A key method involves hydrolysis of the ethyl ester precursor (e.g., ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) using LiOH·H₂O in THF–H₂O (2:1), followed by neutralization and extraction to yield the carboxylic acid intermediate, which can be esterified to the methyl derivative . Optimization includes adjusting reaction time (e.g., 3 hours for hydrolysis), solvent ratios, and catalyst loading. For example, yields exceeding 85% are achievable under controlled conditions .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Answer : Characterization typically employs LC-MS (>95% purity), ¹H/¹³C NMR, and IR spectroscopy. For instance, IR confirms the ester carbonyl stretch (~1700 cm⁻¹), while NMR resolves the dihydro-oxazine ring protons (δ 3.5–4.5 ppm) and methyl ester group (δ 3.7 ppm) . Elemental analysis further validates stoichiometry .
Q. What are the critical physicochemical properties influencing solubility and stability?
- Answer : The compound’s logP (~2.1) and pKa (~4.2 for the ester group) dictate solubility in polar aprotic solvents (e.g., DMF, THF). Stability studies in aqueous buffers (pH 4–9) suggest degradation <5% over 24 hours at 25°C, with accelerated degradation under basic conditions .
Advanced Research Questions
Q. How do substituent modifications at the 6-position of the benzoxazine scaffold affect biological activity?
- Answer : Substitutions (e.g., Br, NO₂, aryl groups) at the 6-position significantly modulate activity. For example, bromo-substituted derivatives show reduced antiproliferative activity against endothelial cells (IC₅₀ >50 µM vs. ~10 µM for unsubstituted analogs), likely due to steric hindrance . Table 1 summarizes substituent effects:
| Substituent | Biological Activity (IC₅₀, µM) | Reactivity in Cross-Coupling |
|---|---|---|
| -Cl | 12.3 ± 1.2 | High |
| -Br | 52.1 ± 3.5 | Moderate |
| -NO₂ | 8.9 ± 0.8 | Low |
| -Aryl | >100 | Variable |
| Data from |
Q. What strategies resolve contradictions in reported activity data for benzoxazine derivatives across studies?
- Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or synthetic impurities. For example, antiproliferative IC₅₀ values vary between cancer cell lines (e.g., HCT116 vs. HeLa) due to differential expression of molecular targets . Rigorous analytical validation (e.g., HRMS, HPLC) and standardized bioassays are recommended .
Q. How is the benzoxazine scaffold utilized in designing enzyme inhibitors (e.g., mineralocorticoid receptor modulators)?
- Answer : Structural analogs like AZD9977 incorporate the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine core to enhance binding affinity to the mineralocorticoid receptor (Ki = 2.3 nM). Key interactions include hydrogen bonding between the oxazine oxygen and Arg817 residue .
Q. What reaction mechanisms enable functionalization of the benzoxazine core (e.g., Knoevenagel condensation, Suzuki coupling)?
- Answer : Suzuki-Miyaura coupling of 6-bromo derivatives with aryl boronic acids uses Pd(PPh₃)₄ as a catalyst (yields 60–85%) . Knoevenagel condensation with benzaldehydes in DMF/NaOMe proceeds via enolate intermediates, forming benzylidene derivatives critical for antimicrobial activity .
Methodological Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic profile of benzoxazine derivatives?
- Answer : In vitro metabolic stability can be assessed using liver microsomes (e.g., human CYP450 isoforms), while in vivo studies in rodents evaluate oral bioavailability (e.g., ~40% for AZD9977) . Plasma protein binding (>90%) and tissue distribution (Cmax in liver > plasma) are critical parameters .
Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of benzoxazine-based therapeutics?
- Answer : Docking studies (e.g., AutoDock Vina) predict binding poses to targets like URAT1, where the oxazine ring’s planarity aligns with hydrophobic pockets . QSAR models highlight the importance of Cl substitution at the 6-position for potency (r² = 0.89) .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
